REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[Cl:9].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:16]([O:18][C:19](=[O:22])[C:20]#[CH:21])[CH3:17]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1COCC1>[CH2:16]([O:18][C:19](=[O:22])[C:20]#[C:21][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([Cl:9])[CH:4]=1)[CH3:17] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
222.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)I)Cl
|
Name
|
bis(triphenylphosphine) palladium(II) chloride
|
Quantity
|
11.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
copper(I) iodide
|
Quantity
|
6.09 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cesium carbonate
|
Quantity
|
526.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
168.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at 35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for another 4 h at 35° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 40° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
FILTRATION
|
Details
|
the product was purified by silica gel filtration (toluene/heptane 1:2)
|
Type
|
CUSTOM
|
Details
|
to yield 175.0 g (89%) of Vb as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC1=CC(=C(C=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |